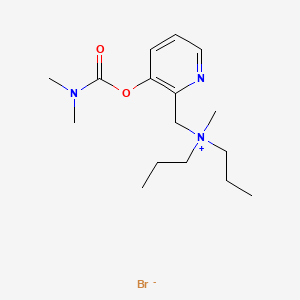

O-(2-Ethylhexyl) o-isobutyl dithiophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is an organophosphorus compound widely used in various industrial applications. It is known for its role as an anti-wear and extreme pressure additive in lubricants and greases. The compound’s unique chemical structure allows it to form protective films on metal surfaces, reducing friction and wear.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Ethylhexyl) o-isobutyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with alcohols. The general reaction can be represented as follows:

P2S5+4ROH→2(RO)2PS2H+H2S

In this case, the alcohols used are 2-ethylhexanol and isobutanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale reactors where phosphorus pentasulfide is reacted with the alcohols in a continuous process. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a viscous liquid, which is then formulated into various lubricant products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can undergo oxidation to form phosphates and sulfates.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.

Substitution: The compound can participate in substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Substitution Reagents: Alkyl halides, thiols.

Major Products

Oxidation: Phosphates, sulfates.

Hydrolysis: Phosphoric acid derivatives, thiols.

Substitution: Various substituted phosphorodithioates.

Applications De Recherche Scientifique

Chemistry

In chemistry, O-(2-Ethylhexyl) o-isobutyl dithiophosphate is used as a reagent for the synthesis of other organophosphorus compounds. Its ability to form stable complexes with metals makes it useful in coordination chemistry and catalysis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with metal ions can influence enzyme activities and other biochemical pathways.

Medicine

While not commonly used directly in medicine, derivatives of this compound are investigated for their potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer agents.

Industry

The primary industrial application of this compound is in the formulation of lubricants and greases. Its anti-wear and extreme pressure properties make it essential for extending the life of machinery and reducing maintenance costs.

Mécanisme D'action

The mechanism by which O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects involves the formation of a protective film on metal surfaces. This film is created through the adsorption of the compound onto the metal, followed by a chemical reaction that forms a durable layer. This layer reduces direct metal-to-metal contact, thereby decreasing friction and wear.

Molecular Targets and Pathways

The primary molecular targets are metal surfaces, where the compound interacts with metal ions to form stable complexes. These interactions are crucial for the compound’s protective properties in lubricants.

Comparaison Avec Des Composés Similaires

Similar Compounds

Zinc dialkyldithiophosphates (ZDDPs): Widely used in lubricants for their anti-wear properties.

Tricresyl phosphate (TCP): Another organophosphorus compound used as a lubricant additive.

Triphenyl phosphate (TPP): Used in flame retardants and plasticizers.

Uniqueness

O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups, which provide a balance of solubility and reactivity. This balance makes it particularly effective in forming protective films on metal surfaces, offering superior anti-wear and extreme pressure properties compared to other similar compounds.

Propriétés

Numéro CAS |

63450-07-7 |

|---|---|

Formule moléculaire |

C12H27O2PS2 |

Poids moléculaire |

298.5 g/mol |

Nom IUPAC |

2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |

Clé InChI |

MMNHBJSAJAQAQT-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)COP(=S)(OCC(C)C)S |

Description physique |

Liquid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)